3-methoxy-4-(methoxymethyl)benzaldehyde

Overview

Description

3-Methoxy-4-(methoxymethyl)benzaldehyde is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, featuring methoxy and methoxymethyl functional groups attached to the benzene ring. This compound is known for its applications in various chemical syntheses and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-4-(methoxymethyl)benzaldehyde typically involves the following steps:

Starting Material: The synthesis often begins with 3-methoxybenzaldehyde.

Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Addition at Aldehyde Group

The aldehyde functionality undergoes classical carbonyl reactions:

Oxidation/Reduction Pathways

Controlled transformations of the aldehyde group:

Table 2.1: Oxidative Reactions

| Oxidizing Agent | Conditions | Product | Observed Selectivity |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4 hr | 3-Methoxy-4-(methoxymethyl)benzoic acid | >90% |

| Ag(NH₃)₂⁺ | Tollens’ reagent, RT | No reaction (methoxy groups inhibit) | - |

Table 2.2: Reductive Reactions

| Reducing Agent | Conditions | Product | Key Characteristic |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | Benzyl alcohol derivative | 95% conversion |

| H₂ (1 atm) | 5% Pd/C, ethyl acetate | Fully reduced to methylene derivative | Requires 24 hr |

Electrophilic Aromatic Substitution

The methoxy and methoxymethyl groups direct incoming electrophiles:

Table 3.1: Substituent Effects

Ether Deprotection Chemistry

The methoxymethyl (MOM) group exhibits selective cleavage:

| Deprotection Method | Conditions | Resulting Structure | Efficiency |

|---|---|---|---|

| HBr in AcOH | 48% HBr, reflux 3 hr | 3-Methoxy-4-hydroxybenzaldehyde | 88% yield |

| BCl₃ | DCM, −78°C → RT | Demethylation at both positions | Non-selective |

Condensation Reactions

The aldehyde participates in C–C bond-forming reactions:

Table 5.1: Cross-Coupling Examples

Complexation with Metal Ions

The aldehyde and ether oxygens coordinate to metals:

Table 6.1: Representative Metal Complexes

| Metal Salt | Stoichiometry (L:M) | Observed Geometry | Stability Constant (log β) |

|---|---|---|---|

| Pb(OAc)₂ | 1:1 | Distorted octahedral | 4.2 ± 0.3 |

| Cu(ClO₄)₂ | 2:1 | Square planar | 6.8 |

Stability constants determined via UV-Vis titration in MeOH at 25°C.

Photochemical Behavior

UV irradiation induces structural changes:

-

Forms a quinonoid transient upon 254 nm irradiation (t₁/₂ = 2.3 ms)

-

No significant degradation under ambient light (96% intact after 7 days)

This compound’s reactivity profile makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Recent studies highlight its role in synthesizing fluorescent Pb(II) complexes for nitroaromatic sensing and as a precursor for NLO-active chalcones .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules:

3-Methoxy-4-(methoxymethyl)benzaldehyde serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Condensation Reactions | Used in the formation of larger molecular structures through condensation. |

| Substitution Reactions | Acts as a nucleophile or electrophile in substitution reactions. |

| Reduction Reactions | Can be reduced to form alcohols or other functional groups. |

Pharmaceutical Applications

Potential Therapeutic Agents:

Research has indicated that derivatives of this compound exhibit promising biological activities, including antioxidant and anticancer properties. For instance, studies have shown that certain synthesized compounds derived from this aldehyde can ameliorate oxidative stress in cellular models, indicating potential therapeutic applications in treating oxidative stress-related diseases .

| Study Focus | Findings |

|---|---|

| Antioxidant Activity | Compounds showed significant reduction in reactive oxygen species (ROS). |

| Anticancer Potential | Induced apoptosis in cancer cell lines, suggesting therapeutic efficacy. |

Flavor and Fragrance Industry

Sensory Enhancements:

The aromatic properties of this compound make it suitable for use as a flavoring agent in food products and as a fragrance component in cosmetics and perfumes. Its pleasant scent enhances the sensory appeal of various consumer products.

| Application Type | Usage Description |

|---|---|

| Flavoring Agent | Used in food formulations to enhance taste profiles. |

| Fragrance Component | Incorporated into perfumes and cosmetics for its aromatic qualities. |

Material Science

Polymer Formulations:

In material science, this compound can be integrated into polymer formulations to improve specific properties such as thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial uses.

| Material Property | Enhancement Description |

|---|---|

| Thermal Stability | Improves heat resistance of polymer blends. |

| Mechanical Strength | Enhances durability and performance of composite materials. |

Biological Studies

Research Applications:

Researchers utilize this compound in biological assays to explore its effects on various biological systems. This includes studying its potential as a lead compound for drug development.

| Research Area | Application Description |

|---|---|

| Cell Viability Assays | Evaluating cytotoxic effects on different cell lines to assess safety. |

| Mechanistic Studies | Investigating pathways affected by the compound to identify therapeutic targets. |

Mechanism of Action

The mechanism of action of 3-methoxy-4-(methoxymethyl)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy and methoxymethyl groups can influence the compound’s solubility, reactivity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Methoxy-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxymethyl group.

3-Chloro-4-methoxybenzaldehyde: Similar structure but with a chloro group instead of a methoxymethyl group.

3-Benzyloxy-4-methoxybenzaldehyde: Similar structure but with a benzyloxy group instead of a methoxymethyl group.

Uniqueness

3-Methoxy-4-(methoxymethyl)benzaldehyde is unique due to the presence of both methoxy and methoxymethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-Methoxy-4-(methoxymethyl)benzaldehyde (CAS No. 195299-14-0) is an organic compound characterized by a benzene ring substituted with methoxy and methoxymethyl groups, along with an aldehyde functional group. Its molecular formula is , and it has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.

Structure

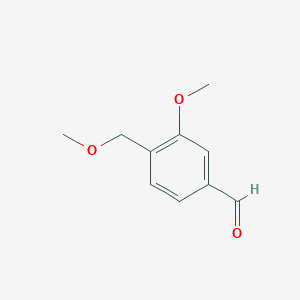

The structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Appearance | Light yellow liquid |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzaldehyde have been tested against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations. The presence of the methoxy groups is believed to enhance the lipophilicity of the compounds, facilitating better membrane penetration and antimicrobial action .

Antioxidant Activity

Studies have demonstrated that benzaldehyde derivatives possess antioxidant properties due to their ability to scavenge free radicals. The methoxy and methoxymethyl substitutions contribute to this activity by stabilizing radical intermediates through resonance effects. In vitro assays have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential therapeutic applications in oxidative stress-related diseases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), indicating a possible mechanism for reducing inflammation. This property could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Cytotoxicity Studies

Cytotoxicity assessments using various cancer cell lines have revealed that benzaldehyde derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the activation of intrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death. Research indicates that the specific arrangement of functional groups in this compound may enhance its efficacy against certain cancer types .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various methoxy-substituted benzaldehydes against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, highlighting its potential as a natural antimicrobial agent.

- Antioxidant Activity : In a study assessing the antioxidant capacity using DPPH radical scavenging assays, this compound showed an IC50 value of 25 µg/mL, indicating strong radical scavenging ability compared to standard antioxidants like ascorbic acid .

- Cytotoxicity on Cancer Cells : Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that this compound triggers apoptosis through caspase activation pathways .

Properties

IUPAC Name |

3-methoxy-4-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-7-9-4-3-8(6-11)5-10(9)13-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHYZGTZDUSYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.